Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Catalog No.
S15937079
CAS No.
M.F
C6H7LiO3S2
M. Wt
198.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

Product Name

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate

IUPAC Name

lithium;4-(methoxymethyl)thiophene-2-sulfinate

Molecular Formula

C6H7LiO3S2

Molecular Weight

198.2 g/mol

InChI

InChI=1S/C6H8O3S2.Li/c1-9-3-5-2-6(10-4-5)11(7)8;/h2,4H,3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

XERWQAIYHLQUAS-UHFFFAOYSA-M

Canonical SMILES

[Li+].COCC1=CSC(=C1)S(=O)[O-]

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is a lithium salt of a sulfinic acid derivative featuring a thiophene ring substituted with a methoxymethyl group. The compound's molecular formula is C6_6H7_7LiO3_3S2_2, and it has a molecular weight of 198.2 g/mol. Its structure combines the properties of lithium, which is known for its reactivity and role in various chemical processes, with the unique characteristics of thiophene and sulfinic acid functionalities, making it an interesting subject for both organic synthesis and biological research.

  • Oxidation: The sulfinic acid group can be oxidized to form sulfonates or other oxidized derivatives.
  • Reduction: This compound can be reduced to yield sulfides or other reduced forms.
  • Substitution: The methoxymethyl group may undergo substitution with various functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Reactions may require specific solvents or catalysts to facilitate the exchange of functional groups.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield sulfonates, while reduction could produce sulfides.

The synthesis of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate typically involves the reaction of 4-(methoxymethyl)thiophene-2-sulfinic acid with a lithium salt. This reaction is generally conducted in an organic solvent at controlled temperatures and pH levels to ensure proper formation of the desired product. In industrial settings, large-scale production may utilize automated systems to enhance efficiency and consistency, incorporating purification steps to meet quality standards.

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other chemical compounds.
  • Biological Research: The compound's unique structure makes it a candidate for studying biological interactions and pathways.
  • Industrial Chemistry: It may be utilized in producing specialty chemicals and materials.

The interaction studies of lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate focus on its reactivity with biological molecules and its potential roles in biochemical pathways. While detailed studies specifically on this compound are scarce, the presence of the thiophene ring suggests possible interactions with enzymes or receptors involved in redox processes.

Several compounds share structural similarities with lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Lithium 4-methylthiophene-2-sulfinateThiophene ring with a methyl groupLacks methoxymethyl group; different reactivity
Lithium 4-ethylthiophene-2-sulfinateThiophene ring with an ethyl groupSimilar structure but different alkyl substituent
Lithium 4-(methoxymethyl)benzene-2-sulfinateBenzene ring instead of thiopheneDifferent aromatic system; affects electronic properties

Lithium(1+) 4-(methoxymethyl)thiophene-2-sulfinate is unique due to the presence of the methoxymethyl group, which significantly influences its chemical properties and reactivity compared to other similar compounds. This distinctiveness makes it valuable for specific applications where these properties are advantageous.

Hydrogen Bond Acceptor Count

5

Exact Mass

197.99966486 g/mol

Monoisotopic Mass

197.99966486 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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